molecular formula C14H16N2O2S B14017021 4-[4-(Ethylamino)phenyl]sulfonylaniline CAS No. 3572-34-7

4-[4-(Ethylamino)phenyl]sulfonylaniline

Cat. No.: B14017021
CAS No.: 3572-34-7
M. Wt: 276.36 g/mol
InChI Key: JQVXSWNILDNAJT-UHFFFAOYSA-N
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Description

4-[4-(Ethylamino)phenyl]sulfonylaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethylamino group attached to a phenyl ring, which is further connected to a sulfonylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethylamino)phenyl]sulfonylaniline typically involves the reaction of 4-nitrophenylsulfonyl chloride with ethylamine, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethylamino)phenyl]sulfonylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonylated and aminated derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-[4-(Ethylamino)phenyl]sulfonylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylamino)phenyl]sulfonylaniline involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Ethylamino)phenyl]sulfonylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

3572-34-7

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-[4-(ethylamino)phenyl]sulfonylaniline

InChI

InChI=1S/C14H16N2O2S/c1-2-16-12-5-9-14(10-6-12)19(17,18)13-7-3-11(15)4-8-13/h3-10,16H,2,15H2,1H3

InChI Key

JQVXSWNILDNAJT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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